(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid is a boronic acid derivative characterized by a boronic acid functional group attached to a fluorinated phenyl ring. This compound features a dimethylaminoethyl carbamoyl moiety, which enhances its solubility and potential interactions with biological targets. It is primarily studied for its inhibitory effects on certain enzymes and receptors, making it relevant in pharmaceutical research and drug development.
This compound can be synthesized through various methods, including direct boronation and other organic synthesis techniques. It is available from chemical suppliers and has been referenced in numerous scientific studies focusing on its applications in biomedical imaging and energy storage.
(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid belongs to the class of boronic acids, which are known for their utility in organic synthesis, particularly in cross-coupling reactions. Its structure includes a phenyl ring with a fluorine substituent and a dimethylamino group, categorizing it as a fluorinated organic compound.
The synthesis of (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid can be achieved through several methods:
The synthesis often employs reagents such as potassium borohydride or other boron sources, alongside appropriate solvents like tetrahydrofuran or dimethylformamide, under controlled temperatures to optimize yield and purity.
The molecular formula for (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid is . The compound consists of:
Key structural data includes:
The chemical reactivity of (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid primarily involves:
The compound's reactivity is influenced by the electronic properties imparted by the fluorine atom and the dimethylamino group, which can stabilize intermediates during reactions.
The mechanism of action for (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid involves:
Studies have shown that modifications in the molecular structure can significantly affect its biological activity, with fluorination often enhancing potency against specific targets.
(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid has several scientific applications:
Boronic acid-containing compounds represent a frontier in targeted drug design due to their unique reversible covalent binding mechanism. These pharmacophores leverage boron's empty p-orbital to form stable yet reversible bonds with nucleophilic residues in biological targets, particularly catalytic serine residues in proteases. This mechanism combines the kinetic advantages of covalent inhibitors with the selectivity of non-covalent binders, enabling precise targeting of enzymes involved in pathological processes. The compound (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid (CAS 1704082-18-7) exemplifies this next-generation approach, incorporating strategic modifications that enhance target engagement and physicochemical properties [1] [5].
Table 1: Key Identifiers of (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic Acid
Property | Value |
---|---|
CAS Registry Number | 1704082-18-7 |
Molecular Formula | C₁₁H₁₆BFN₂O₃ |
Molecular Weight | 254.07 g/mol |
IUPAC Name | (3-{[2-(Dimethylamino)ethyl]carbamoyl}-5-fluorophenyl)boronic acid |
SMILES | CN(CCNC(C1=CC(B(O)O)=CC(F)=C1)=O |
InChI Key | Not provided in sources |
Synonyms | MFCD28400451; AM88389; I12697 |
Purity Specification | ≥98% (typical commercial grade) |
The boronic acid moiety (-B(OH)₂) serves as a bioisostere for carboxylic acids while exhibiting superior target residence times through reversible covalent bond formation. When incorporated into protease inhibitors, the boron atom forms a tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis. This mechanism is particularly valuable in oncology and inflammatory diseases where proteases drive pathology. The compound's meta-substituted phenylboronic acid scaffold optimizes spatial positioning for serine protease binding, while the electron-withdrawing fluorine atom enhances boron's electrophilicity, facilitating nucleophilic attack by the target serine residue [1] [5].
Recent patent literature highlights boronic acid derivatives as key components in proteolysis-targeting chimeras (PROTACs), where they simultaneously engage target proteins and E3 ubiquitin ligases. In these heterobifunctional molecules, the boronic acid's reversible binding kinetics allow efficient protein degradation without permanent enzyme inactivation—a significant advantage over irreversible covalent inhibitors that may trigger immunogenic responses [5]. Computational analyses (logP = -1.2, TPSA = 72.8 Ų) indicate this compound exhibits favorable desolvation energy for enzyme binding, with three hydrogen bond donors and four acceptors facilitating aqueous solubility and target interactions [1].
The compound's deliberate incorporation of fluorine at the meta-position relative to boron enhances both electronic and steric properties:
The tertiary amine moiety (N,N-dimethyl ethylamine) serves multiple biological and physicochemical roles:
Table 2: Synergistic Contributions of Key Motifs in the Molecular Architecture
Structural Motif | Electronic Contribution | Steric Influence | Biological Consequence |
---|---|---|---|
Boronic Acid (-B(OH)₂) | Electrophilic center (δ⁺B) | Tetrahedral geometry upon binding | Reversible covalent serine engagement |
Fluorine Substituent | σₚ = +0.34 (inductive effect) | Minimal van der Waals radius | Enhanced boron reactivity & metabolic shielding |
Tertiary Amine (-N(CH₃)₂) | pKₐ ~8.5 (protonation site) | Flexible ethyl linker (4.9Å span) | pH-dependent solubility & membrane transit |
The molecular architecture demonstrates orthogonal functionality: the boronic acid engages biological targets through covalent yet reversible bonds, fluorine tunes electronic properties and enhances metabolic stability, and the tertiary amine provides pH-dependent solubility transitions. This multi-functional design exemplifies modern pharmacophore engineering strategies that address simultaneous challenges of target potency, pharmacokinetics, and physicochemical stability [1] [5]. Patent literature confirms related structures are incorporated into heterobifunctional degraders for oncology targets, leveraging both the boronic acid's protein-binding capability and the tertiary amine's tissue distribution properties [5].
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8